molecular formula C12H13BrN2O B568672 N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide CAS No. 119623-06-2

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B568672
CAS No.: 119623-06-2
M. Wt: 281.153
InChI Key: GLPQMYRAWZFYFL-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and an acetamide group attached to the ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide typically involves the bromination of indole followed by the introduction of the ethyl acetamide group. One common method is the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated indole is then reacted with ethylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form different functional groups.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the acetamide group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted indole derivatives.

    Oxidation: Formation of indole-2-carboxylic acid or other oxidized products.

    Reduction: Formation of de-brominated or reduced acetamide derivatives.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to biological receptors or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure but with a methoxy group instead of a bromine atom.

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains an iodine atom and a methoxy group.

    N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Contains a fluorine atom instead of bromine.

Uniqueness

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, making this compound valuable for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPQMYRAWZFYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658141
Record name N-[2-(5-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119623-06-2
Record name N-[2-(5-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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